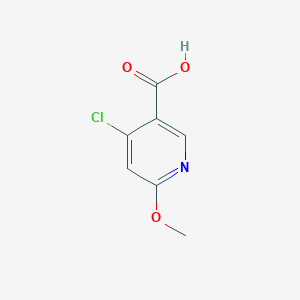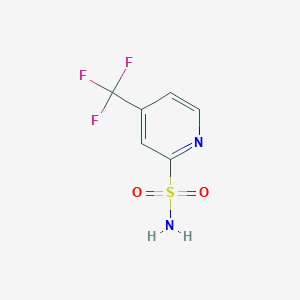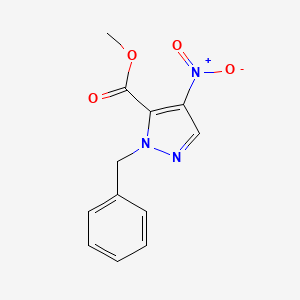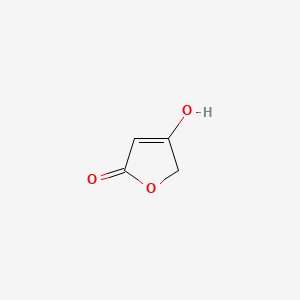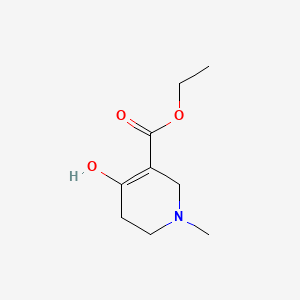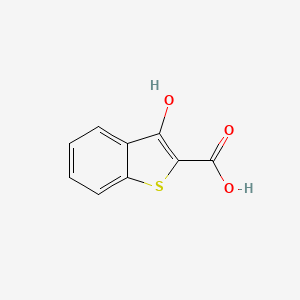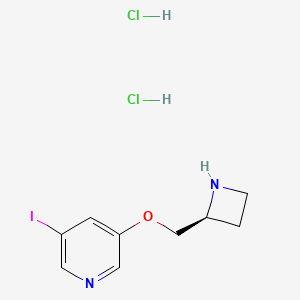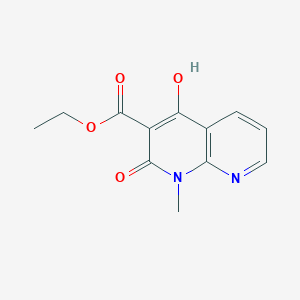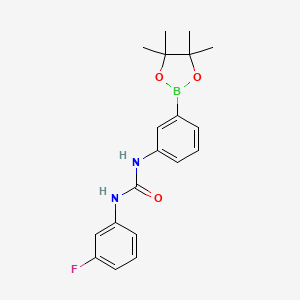
1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Vue d'ensemble
Description
1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (also known as 3FP-TMDU) is a small molecule organic compound that has been gaining attention in recent years due to its potential use in various scientific research applications. It is a bifunctional compound with both a phenyl urea and a tetramethyl dioxaborolane moiety, which makes it an interesting candidate for a range of research studies.
Applications De Recherche Scientifique
3FP-TMDU has a wide range of potential applications in scientific research. It has been used in studies of enzyme inhibition, as a potential inhibitor of proteases, and as a potential inhibitor of telomerase. It has also been studied for potential use as an anti-inflammatory agent, and has been used in studies of the effects of oxidative stress. Additionally, 3FP-TMDU has been studied for its potential to inhibit the growth of cancer cells, as well as its potential to act as an antifungal agent.
Mécanisme D'action
The mechanism of action of 3FP-TMDU is not yet fully understood. However, it is believed to act as an inhibitor of proteases, telomerases, and other enzymes, as well as an antioxidant. It has also been suggested that 3FP-TMDU may act as an anti-inflammatory agent, and may inhibit the growth of cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3FP-TMDU are not yet fully understood. However, it has been suggested that 3FP-TMDU may act as an inhibitor of proteases, telomerases, and other enzymes, as well as an antioxidant. Additionally, it has been suggested that 3FP-TMDU may act as an anti-inflammatory agent, and may inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3FP-TMDU in lab experiments include its ease of synthesis, its potential to act as an inhibitor of proteases, telomerases, and other enzymes, and its potential to act as an antioxidant. Additionally, it has been suggested that 3FP-TMDU may act as an anti-inflammatory agent, and may inhibit the growth of cancer cells. However, there are some limitations to using 3FP-TMDU in lab experiments, including its low solubility in aqueous solutions, its low stability, and its potential to cause toxicity.
Orientations Futures
The potential future directions for 3FP-TMDU include further studies on its mechanism of action, its biochemical and physiological effects, and its potential use as an inhibitor of proteases, telomerases, and other enzymes. Additionally, further studies could be conducted to investigate its potential use as an antioxidant, anti-inflammatory agent, and cancer cell inhibitor. Additionally, further studies could be conducted to investigate the potential use of 3FP-TMDU in drug delivery systems, and its potential use as an adjuvant for vaccines. Finally, further studies could be conducted to investigate the potential use of 3FP-TMDU in the treatment of neurological disorders.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFN2O3/c1-18(2)19(3,4)26-20(25-18)13-7-5-9-15(11-13)22-17(24)23-16-10-6-8-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCPINMTXBDIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716704 | |
| Record name | N-(3-Fluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | |
CAS RN |
874302-03-1 | |
| Record name | N-(3-Fluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



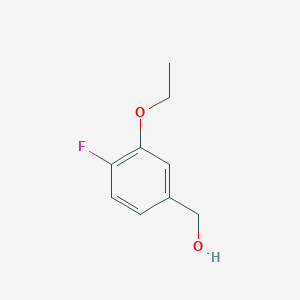
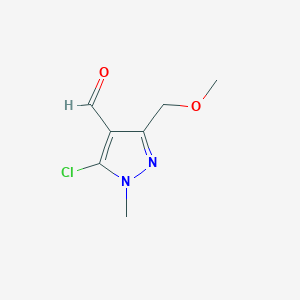
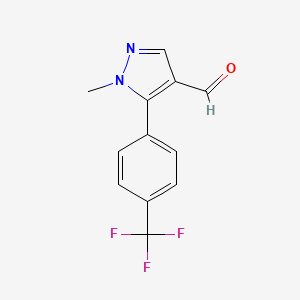
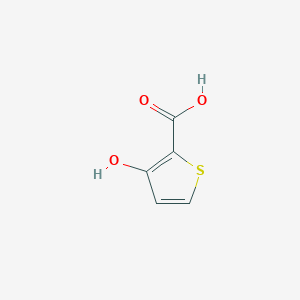
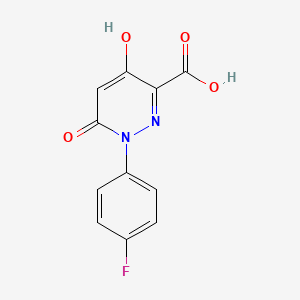
![Methanamine, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B1395568.png)
